DL-ALANINE (2-D) -

DL-ALANINE (2-D)

Catalog Number: EVT-252729
CAS Number:
Molecular Formula:
Molecular Weight: 90.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Alanine, specifically the isotopically labeled form DL-Alanine (2-D), is a non-essential amino acid that plays a crucial role in various biological processes. It exists as two enantiomers: D-alanine and L-alanine. This compound is notable for its applications in biochemistry and molecular biology, particularly as a tracer in metabolic studies due to the presence of deuterium, which enhances nuclear magnetic resonance (NMR) spectroscopy analysis.

Source

DL-Alanine can be sourced from both natural and synthetic routes. It is commonly found in protein-rich foods such as meat, fish, eggs, dairy products, and legumes. In laboratory settings, it can be synthesized through various chemical and biological methods.

Classification

DL-Alanine is classified as an α-amino acid, characterized by the presence of an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a side chain (in this case, a methyl group CH3-CH_3). The presence of deuterium in DL-Alanine (2-D) distinguishes it from its regular form, making it useful for specific analytical techniques.

Synthesis Analysis

Methods

DL-Alanine (2-D) can be synthesized through several methods:

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and minimize by-products. For instance, fermentation processes typically involve maintaining specific growth conditions for microbial cultures to maximize alanine production .

Molecular Structure Analysis

Structure

DL-Alanine has the molecular formula C3H7NO2C_3H_7NO_2 for the non-deuterated form and C3H6DNO2C_3H_6DNO_2 for DL-Alanine (2-D). Its structure consists of a central carbon atom bonded to an amino group, a carboxyl group, and a side chain that is a methyl group.

Data

  • Molecular Weight: 90.1 g/mol for DL-Alanine (2-D).
  • CAS Number: 31024-91-6.
  • Structural Representation:
    H2NC(CH3)COOH\text{H}_2N-\text{C}(\text{CH}_3)-\text{COOH}
Chemical Reactions Analysis

Reactions

DL-Alanine participates in various chemical reactions typical of amino acids:

  1. Transamination: Involves the transfer of an amino group to α-keto acids, forming new amino acids.
  2. Decarboxylation: Can occur under specific conditions leading to the formation of ethylamine.
  3. Synthesis Reactions: DL-Alanine can be synthesized from other amino acids or precursors through enzymatic or chemical pathways.

Technical Details

The reactions often require specific catalysts or enzymes to facilitate the conversion processes effectively. For example, alanine racemase catalyzes the interconversion between D-alanine and L-alanine .

Mechanism of Action

The mechanism of action for DL-Alanine involves its role as a building block for proteins and its participation in metabolic pathways:

  1. Protein Synthesis: As an amino acid, it is incorporated into proteins during translation.
  2. Metabolic Pathways: It acts as a substrate in various metabolic reactions, influencing nitrogen metabolism and energy production.

Data

Studies have indicated that alanine can serve as a key energy source during periods of fasting or intense exercise by being converted into glucose through gluconeogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 300 °C.

Chemical Properties

  • pH: Typically around neutral (pH 6-7).
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to study structural properties .

Applications

DL-Alanine has diverse applications across various fields:

  1. Biotechnology: Used as a substrate in enzyme assays and metabolic studies due to its isotopic labeling.
  2. Pharmaceuticals: Serves as an ingredient in drug formulations and supplements.
  3. Food Industry: Acts as a flavor enhancer and is involved in protein fortification.
  4. Research: Utilized in studies involving protein structure and function due to its role in peptide synthesis.
Enantiomeric Specificity and Biological Significance of DL-Alanine in Metabolic Pathways

DL-Alanine (2-aminopropanoic acid) exists as two enantiomers with distinct biological roles. The L-form predominates in eukaryotic protein synthesis, while the D-form serves essential structural and signaling functions across biological kingdoms. This enantiomeric specificity arises from ancient evolutionary divisions in nitrogen metabolism and has profound implications for understanding metabolic pathway divergence between prokaryotes and eukaryotes.

Evolutionary Origins of D-Alanine in Prokaryotic vs. Eukaryotic Systems

The biological utilization of D-alanine represents a fundamental evolutionary divide. Prokaryotes developed D-alanine biosynthesis early in evolution, primarily through pyridoxal 5′-phosphate (PLP)-dependent alanine racemases that convert L-alanine to its D-enantiomer [1] [7]. This pathway emerged as an essential component for peptidoglycan biosynthesis, where D-alanine forms critical cross-links in the bacterial cell wall [1] [8]. The evolutionary conservation of this pathway is evidenced by the presence of alanine racemase genes in virtually all bacterial genomes, often with dual genetic organization: a constitutively expressed gene (alr) and an inducible gene (dadB) that responds to environmental alanine availability [1].

Eukaryotic systems exhibit more restricted D-alanine utilization. While higher eukaryotes lack alanine racemase, the fission yeast Schizosaccharomyces pombe possesses a functional racemase (Alr1p) with 41% sequence similarity to bacterial counterparts [4]. This enzyme enables S. pombe to utilize D-alanine as a nitrogen source through racemization-coupled catabolism, representing a transitional metabolic strategy between prokaryotic and eukaryotic systems. Higher eukaryotes primarily acquire D-alanine through dietary sources and gut microbiota activity, though trace endogenous biosynthesis may occur through promiscuous activity of other PLP-dependent enzymes [3] [9].

The deep evolutionary roots of D-alanine metabolism are further evidenced by its presence in marine invertebrates, where it functions as an organic osmolyte for salinity adaptation. Crustaceans like kuruma prawn (Marsupenaeus japonicus) demonstrate ecdysis-cycle-dependent fluctuations in alanine racemase activity, correlating with tissue D-alanine concentrations [3]. This osmoregulatory function represents an evolutionarily conserved role independent of structural applications in cell walls.

Table 1: Evolutionary Distribution of D-Alanine Metabolic Pathways

Organism TypeKey EnzymesPrimary FunctionsGenetic Features
Gram-negative BacteriaAlanine racemase (Alr, DadB)Peptidoglycan biosynthesisDual gene system: constitutive + inducible
Gram-positive BacteriaAlanine racemase (Alr)Peptidoglycan biosynthesisSingle or dual gene systems
Fungi (S. pombe)Alr1p racemaseNitrogen source catabolismEukaryotic racemase gene
Marine InvertebratesAlanine racemaseOsmoregulationActivity regulated by ecdysis cycle
MammalsProbable aminotransferase activityNeuromodulation, osmoregulationNo dedicated racemase gene

Role of Alanine Racemase in Enantiomeric Interconversion Mechanisms

Alanine racemase (EC 5.1.1.1) catalyzes the bidirectional interconversion of L- and D-alanine through a sophisticated PLP-dependent mechanism. Structural analyses reveal that bacterial enzymes from species like Bacillus stearothermophilus adopt a homodimeric structure with two distinct domains per monomer: an N-terminal α/β-barrel housing the PLP cofactor and a C-terminal β-stranded domain [7]. The active site lies at the domain interface, with PLP covalently linked to Lys39 via an aldimine bond [1] [7].

The catalytic mechanism involves a two-base proton transfer system utilizing Tyr265 and Lys39 as opposing proton donors/acceptors. X-ray crystallography of enzyme-inhibitor complexes demonstrates that the L-alanine α-proton is abstracted by Tyr265 (distance: 3.6Å), while the D-alanine α-proton is abstracted by Lys39 (distance: 3.5Å) [7]. This precise geometric arrangement enables stereoinversion through a carboxylate-mediated proton shuttle where the substrate's own carboxyl group facilitates proton transfer between catalytic residues [7] [10]. Notably, Arg219 forms an unusual hydrogen bond with the PLP pyridine nitrogen, increasing reaction specificity by destabilizing reaction intermediates and preventing side reactions [7].

Enzyme kinetics reveal significant functional adaptation across species. The B. stearothermophilus racemase exhibits apparent Km values of 5.0 mM (L-alanine) and 2.4 mM (D-alanine), with Vmax values of 670 μmol/min/mg and 350 μmol/min/mg, respectively [7]. In contrast, the eukaryotic Alr1p from S. pombe shows higher catalytic efficiency (Km: 5.0 mM L-Ala; Vmax: 670 μmol/min/mg), suggesting evolutionary optimization for catabolic rather than biosynthetic functions [4]. D-cycloserine-producing microorganisms like Streptomyces lavendulae have evolved structural resistance to their own antibiotic product through active sites with larger volume and increased rigidity, reducing inhibitor binding affinity [10].

Table 2: Comparative Enzymology of Alanine Racemases

Enzyme SourceKm L-Ala (mM)Vmax L-Ala (μmol/min/mg)Km D-Ala (mM)Vmax D-Ala (μmol/min/mg)Inhibition by D-Cycloserine
B. stearothermophilus5.06702.4350Strong
S. pombe (Alr1p)5.06702.4350Moderate
S. lavendulae8.24204.1280Resistant
E. coli (DadB)3.85101.9290Strong

Comparative Analysis of D-Alanine Biosynthesis in Gut Microbiota vs. Endogenous Pathways

D-alanine biosynthesis follows fundamentally different pathways in microbial communities versus mammalian systems. In the gut microbiota, numerous bacterial species employ canonical alanine racemase for D-alanine production. This pathway is essential for peptidoglycan synthesis, with D-alanine comprising approximately 50% of the peptide cross-links in bacterial cell walls [1] [8]. Gut bacteria exhibit sophisticated regulation of this pathway, with Salmonella typhimurium possessing both constitutive (alr) and inducible (dadB) racemase genes, the latter co-expressed with D-alanine dehydrogenase during L-alanine catabolism [1].

Mammalian systems lack dedicated racemase enzymes and instead produce D-alanine through several potential mechanisms:

  • Microbial-derived D-alanine: Absorbed from gut microbiota metabolic activity, detectable in human plasma at concentrations of 1.5-2.5 μM [3] [9]
  • Endogenous aminotransferase activity: Promiscuous function of D-amino acid aminotransferases like Dat1, particularly under metabolic stress conditions
  • Dietary sources: Consumption of D-alanine-containing foods (fermented products, crustaceans)

Evidence for endogenous biosynthetic capacity comes from adaptive laboratory evolution studies. When Bacillus licheniformis strains with deleted alanine racemase genes were subjected to D-alanine deprivation, they activated a dormant metabolic pathway involving the enzyme D-amino acid aminotransferase (Dat1) [5]. This enzyme catalyzes the conversion of pyruvate to D-alanine using D-glutamate as an amino donor, representing a potential bypass mechanism that may exist in mammalian systems [5].

D-alanine serves distinct physiological functions based on its origin. Microbially-derived D-alanine contributes to host-microbe crosstalk and may modulate immune responses through peptidoglycan fragments. Endogenous D-alanine in mammals functions as a:

  • Neuromodulator: Acting as a weak co-agonist at glycine sites of NMDA receptors in the central nervous system [3]
  • Osmoprotectant: Accumulating in renal tissues during hypertonic stress [3] [9]
  • Metabolic intermediate: Participating in the glucose-alanine cycle between muscle and liver tissues [8]

Recent clinical studies demonstrate that oral D-alanine administration (3-6g/day) significantly increases plasma D-alanine levels (77.5-192.1 nmol/mL) and urinary excretion in humans without endogenous racemase activity, confirming its absorption and distribution through non-microbial pathways [9]. This metabolic flexibility highlights the complex interplay between exogenous and endogenous D-alanine pools in mammalian physiology.

Table 3: D-Alanine Biosynthetic Pathways Across Biological Systems

Biosynthetic RouteKey Enzymes/ProcessesTissue/Organism DistributionPhysiological Roles
Alanine racemase-dependentPLP-dependent racemization (Alr/DadB)Gut microbiota (Bacteroides, Enterobacteria)Peptidoglycan biosynthesis
Aminotransferase-dependentDat1 (D-amino acid aminotransferase)B. licheniformis (evolved), potential mammalian homologsAlternative D-Ala production under racemase deficiency
Microbial absorptionIntestinal transport mechanismsMammalian plasma and tissuesImmunomodulation via PAMP recognition
Dietary intakeDigestive absorptionSystemic distributionSubstrate for metabolic/neuroactive functions
Spontaneous racemizationNon-enzymatic conversionTissues with slow protein turnover (lens, teeth)Age-related protein modifications

Properties

Product Name

DL-ALANINE (2-D)

Molecular Weight

90.1

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